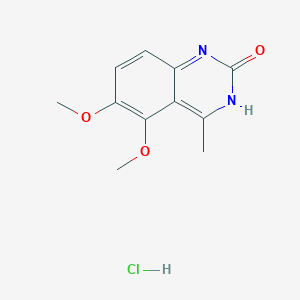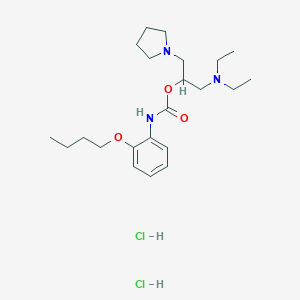![molecular formula C19H27N5O4 B012347 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-57-7](/img/structure/B12347.png)
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as HPP-0001, is a purine derivative that has been extensively studied for its potential therapeutic applications. HPP-0001 is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.
Wirkmechanismus
The mechanism of action of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular levels of cAMP. This increase in cAMP has several downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression. The activation of PKA leads to the phosphorylation of several proteins, which can affect cellular processes such as metabolism, ion transport, and cell proliferation.
Biochemische Und Physiologische Effekte
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been shown to improve cardiac function in animal models of heart failure and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potency and specificity for cAMP phosphodiesterase. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is also relatively stable and can be easily synthesized in the lab. However, the limitations of using 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for the study of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. One area of research is the development of more potent and selective inhibitors of cAMP phosphodiesterase. Another area of research is the investigation of the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in combination with other drugs for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, the potential use of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione involves several steps, including the reaction of 8-hydroxyguanine with hexylmagnesium bromide, followed by the reaction of the resulting compound with propylmagnesium bromide. The product of this reaction is then subjected to a series of reactions to yield 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione. The synthesis of 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione has been studied for its potential use in treating cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
CAS-Nummer |
102212-57-7 |
|---|---|
Produktname |
9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
Molekularformel |
C19H27N5O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
9-hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C19H27N5O4/c1-5-7-8-9-11-23-15(25)12(10-6-2)16(26)24-13-14(20-18(23)24)21(3)19(28)22(4)17(13)27/h25H,5-11H2,1-4H3 |
InChI-Schlüssel |
WNWYBHYGOZWGLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
Kanonische SMILES |
CCCCCCN1C(=C(C(=O)N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CCC)O |
Synonyme |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-hexyl-6-hydroxy-1,3-dimethyl-7-propyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



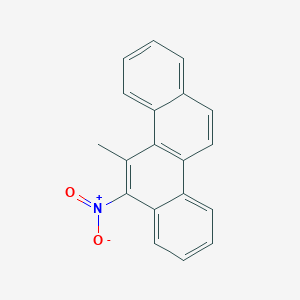
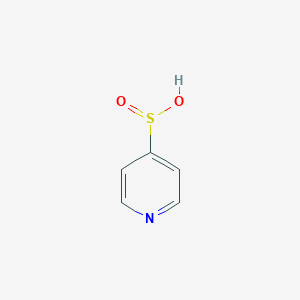
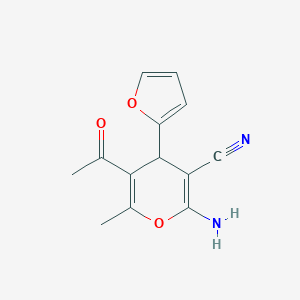
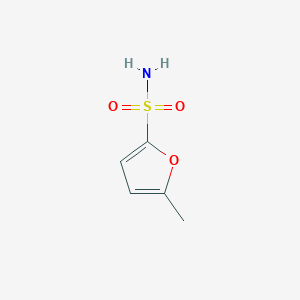
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
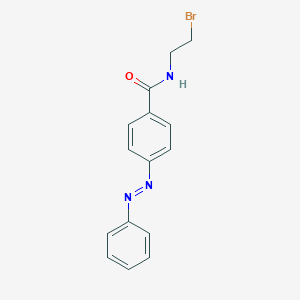
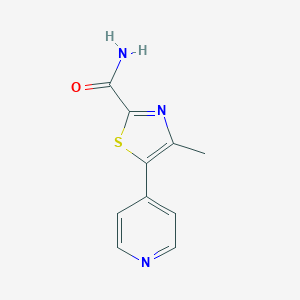
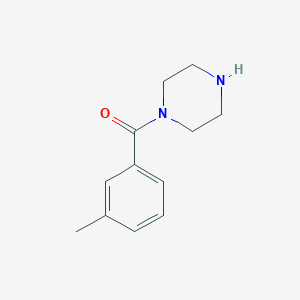
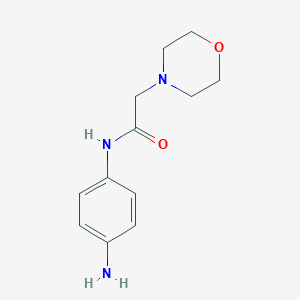
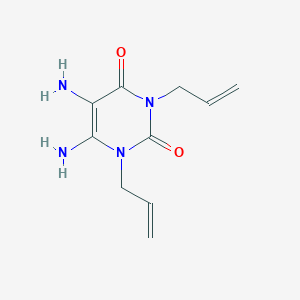
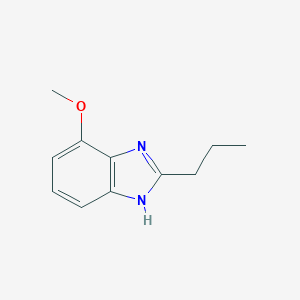
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
